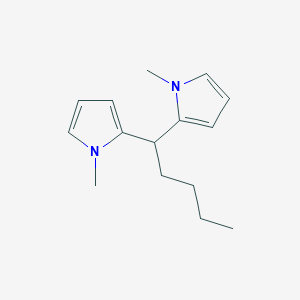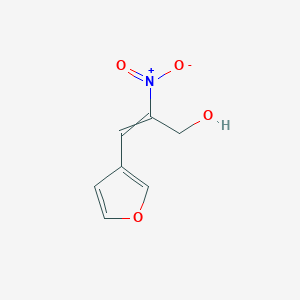![molecular formula C14H17NO2 B14191302 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide CAS No. 876013-92-2](/img/structure/B14191302.png)
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a series of reactions to introduce the ethenyl and prop-2-enamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enol
- 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid
- 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamine
Uniqueness
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
876013-92-2 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-(3-ethenyl-4-propan-2-yloxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H17NO2/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-10H,1H2,2-3H3,(H2,15,16) |
Clave InChI |
VVBQNRRTGJNXBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)N)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)




![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)

![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

